6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
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Description
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of S-(-)-1-phenylethylamide of 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid and its structural analysis through X-ray diffraction to determine its absolute configuration has been reported, highlighting the process of synthesizing structurally complex quinoline derivatives (Ukrainets et al., 2012). Furthermore, novel synthesis methods leading to 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids have been developed, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Klásek et al., 2003).
Antimicrobial and Antimalarial Applications
Research on the design and synthesis of quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, including novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, has shown promise. These compounds have been screened for their activity against various microorganisms and P. falciparum, suggesting potential applications in combating infectious diseases (Parthasaradhi et al., 2015).
Photophysical Properties
The synthesis and photophysical properties study of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) have been explored. These compounds exhibit dual emissions and large Stokes’ shift emission patterns, dependent on solvent polarity, indicating their potential as novel fluorophores for sensing and imaging applications (Padalkar & Sekar, 2014).
Properties
IUPAC Name |
6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFODPQIJUART-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359853 |
Source
|
Record name | 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489451-29-8 |
Source
|
Record name | 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.